3-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
Description
The compound "3-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide" is a structurally complex molecule featuring a thiazolo[5,4-b]pyridine scaffold linked to a substituted benzene sulfonamide group. Its design integrates fluorine and methoxy substituents, which are known to modulate electronic, steric, and pharmacokinetic properties. This article provides a detailed comparison with structurally related compounds, emphasizing structure-activity relationships (SAR) and enzymatic inhibitory data.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S2/c1-26-17-8-7-14(11-15(17)20)28(24,25)23-13-5-2-4-12(10-13)18-22-16-6-3-9-21-19(16)27-18/h2-11,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDFZBPMBKIQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or acetonitrile, and catalysts such as hydrochloric acid or triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent production. The choice of reagents and solvents would be guided by considerations of cost, availability, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to the disruption of biochemical pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiazolo[5,4-b]pyridine Derivatives
Table 2: Impact of Substituents on Enzymatic Activity
| Substituent Type | Example Compound | Observed Effect on Activity |
|---|---|---|
| Trifluoromethyl (R1) | Compound 6h | Moderate c-KIT inhibition |
| Methoxy (R2) | Target compound | Potential polar interactions |
| Thiophene sulfonamide | CAS 863595-16-8 | Altered binding due to aromaticity |
Biological Activity
3-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including a sulfonamide group, a methoxy group, and a thiazolo[5,4-b]pyridine moiety, suggest diverse applications in pharmacology, particularly in anticancer and antimicrobial therapies.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 429.48 g/mol. Its structure can be broken down into several key components:
- Thiazolo[5,4-b]pyridine moiety : Known for its various biological properties.
- Sulfonamide group : Contributes to the compound's reactivity and biological activity.
- Methoxy group : Enhances its pharmacological profile by influencing solubility and binding characteristics.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific enzymes involved in cancer progression. Key findings include:
- Inhibition of PI3Kα : Similar thiazolo[5,4-b]pyridine derivatives have shown promising results in inhibiting phosphoinositide 3-kinase alpha (PI3Kα), which plays a crucial role in cancer cell signaling pathways .
- Antimicrobial Activity : The thiazole and pyridine components may interact with various molecular targets, potentially inhibiting enzyme activity or altering receptor functions related to microbial growth .
The compound's mechanism of action is primarily attributed to its ability to bind to specific enzymes or receptors involved in disease pathways. Molecular docking studies suggest that the thiazole ring effectively binds to target proteins, leading to inhibition of their functions. This interaction is essential for disrupting biochemical pathways associated with both microbial proliferation and cancer cell survival.
Research Findings
A comprehensive review of the literature reveals several studies focusing on the biological activity of this compound:
- Enzyme Inhibition Studies :
- Case Studies :
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxybenzenesulfonamide | Methoxy group & sulfonamide | Antimicrobial activity |
| Thiazole-based sulfonamides | Thiazole rings | Anticancer properties |
| Pyridine derivatives | Pyridine rings | Antiviral activity |
This comparative analysis highlights how the unique combination of thiazole and pyridine in this compound enhances its potential as a versatile agent in medicinal chemistry compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
